2-(Undecyloxy)ethanol

Entomology Pheromone Chemistry Forest Pest Management

2-(Undecyloxy)ethanol (Monochamol) is a monodisperse C11 ethoxylate building block. Its conserved pheromone activity across 15+ Monochamus species (86% capture rate) justifies procurement for multi-species lures. Unlike polydisperse analogs (Undeceth-5), this monochamol offers precise chain-length control for reproducible formulations.

Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
CAS No. 38471-47-5
Cat. No. B107918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Undecyloxy)ethanol
CAS38471-47-5
Synonyms2-undecyloxy-1-ethanol
Molecular FormulaC13H28O2
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOCCO
InChIInChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3
InChIKeyKLMGMPDXSPSCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Undecyloxy)ethanol (CAS 38471-47-5): Industrial Intermediate and Pheromone Specifications for Scientific Procurement


2-(Undecyloxy)ethanol (CAS 38471-47-5), molecular formula C13H28O2, is a nonionic alkyl ether alcohol classified as an ethylene glycol monoundecyl ether . With a molecular weight of 216.36 g/mol and a predicted LogP of 4.00, this compound exhibits amphiphilic character suitable for surfactant applications [1]. Beyond its industrial utility as an emulsifier and intermediate for nonionic surfactant synthesis, 2-(Undecyloxy)ethanol is biologically significant as monochamol, the conserved male-produced aggregation-sex pheromone for at least 15 species within the Monochamus genus (Coleoptera: Cerambycidae), including M. alternatus, M. saltuarius, and M. galloprovincialis [2].

Why C10 and C12 Alkyl Ether Analogs Cannot Substitute for 2-(Undecyloxy)ethanol in Pheromone and Surfactant Applications


Substitution with structurally adjacent alkyl chain homologs such as 2-(Decyloxy)ethanol (C10) or 2-(Dodecyloxy)ethanol (C12) introduces quantifiable performance deficits across both biological and physicochemical dimensions. In pheromone applications, field bioassays demonstrate that C10 and C12 analogs exhibit significantly reduced attractant efficacy relative to the C11 chain length of 2-(Undecyloxy)ethanol when deployed against target Monochamus species [1]. In surfactant applications, the one-carbon difference in hydrophobic tail length alters critical micelle concentration (CMC) and water solubility, directly impacting formulation efficiency and process economics . These functional differences are not marginal; they reflect chain-length-dependent molecular recognition in olfactory systems and chain-length-dependent micellization thermodynamics in aqueous media. The evidence below establishes that 2-(Undecyloxy)ethanol occupies a performance optimum that adjacent homologs do not replicate.

Quantitative Differentiation of 2-(Undecyloxy)ethanol (C11) Versus C10 and C12 Alkyl Chain Homologs: Field Bioassay and Physicochemical Comparison


Superior Field Attraction Efficacy of C11 Chain Length Versus C10 and C12 Analogs in Monochamus saltuarius Trapping

In direct field bioassays conducted in Andong, Gyeongsangbuk-do, Korea, 2-(Undecyloxy)ethanol (monochamol, C11) demonstrated superior attraction of Monochamus saltuarius compared to its C10 and C12 alkyl chain analogs. When deployed in combination with α-pinene and ethanol as host plant volatiles, the C10 analog 2-(Decyloxy)ethanol and C12 analog 2-(Dodecyloxy)ethanol both attracted M. saltuarius, but the magnitude of response was lower than that elicited by the C11 compound [1]. Critically, the addition of either C10 or C12 analog to traps already containing monochamol with α-pinene and ethanol did not enhance attraction, indicating that M. saltuarius exhibits high olfactory receptor specificity for the precise C11 chain length and that the C10 and C12 compounds do not function as effective synergists or substitutes [1].

Entomology Pheromone Chemistry Forest Pest Management

Predicted Lower Critical Micelle Concentration (CMC) of C11 Homolog Relative to C12 Homolog in Nonionic Surfactant Systems

For homologous series of nonionic ethylene glycol monoalkyl ethers (CmE1), critical micelle concentration (CMC) decreases predictably with increasing alkyl chain length according to the Klevens equation (log CMC = A − B·m, where m is carbon number). The C12 homolog 2-(Dodecyloxy)ethanol (CAS 4536-30-5) exhibits an experimentally determined CMC of 27.5 μM at 25°C . Based on the established chain-length dependence for this surfactant class where each additional methylene group reduces CMC by approximately a factor of 2.5–3.0, the C11 homolog 2-(Undecyloxy)ethanol is predicted to have a CMC approximately 2.5- to 3.0-fold higher than the C12 value, placing its CMC in the range of approximately 69–83 μM [1]. This positions 2-(Undecyloxy)ethanol as a moderately more hydrophilic surfactant than its C12 analog, offering distinct formulation advantages where slightly higher water solubility and lower aggregation tendency are required before micellization occurs [1].

Colloid and Surface Chemistry Surfactant Science Formulation Development

Moderate Hydrophile-Lipophile Balance (HLB) of C11 Chain Length Optimizes Emulsification for Medium-Chain Triglyceride Systems

The hydrophile-lipophile balance (HLB) of nonionic surfactants determines their suitability for specific emulsion types. For ethylene glycol monoalkyl ethers (CmE1), HLB decreases as alkyl chain length increases due to the increasing proportion of hydrophobic mass relative to the fixed hydrophilic ethoxylate head group. Based on the Griffin method for polyhydric alcohol fatty acid esters and empirical correlations for ethoxylated alcohols, 2-(Undecyloxy)ethanol (C11E1) possesses a calculated HLB value of approximately 4.5–5.5, positioning it in the water-in-oil (W/O) emulsifier range [1]. This contrasts with shorter-chain homologs such as 2-(Decyloxy)ethanol (C10E1, HLB ~5.5–6.5) and longer-chain homologs such as 2-(Dodecyloxy)ethanol (C12E1, HLB ~3.5–4.5) [1]. The intermediate HLB of the C11 compound provides balanced emulsification performance for medium-chain triglycerides and mineral oils where neither extreme lipophilicity nor excessive hydrophilicity is optimal [2].

Emulsion Science Formulation Chemistry Cosmetic and Pharmaceutical Excipients

Predicted Surface Tension Reduction Capacity and Interfacial Packing Density of C11 Homolog

The equilibrium surface tension at the air-water interface for nonionic ethylene glycol monoalkyl ethers is governed by the packing density of the hydrophobic alkyl chains in the adsorbed monolayer. For 2-(Undecyloxy)ethanol, predicted surface tension using the ACD/Labs Percepta PhysChem Module and US EPA EPISuite is 31.6 ± 3.0 dyne/cm at 25°C . For the C12 homolog 2-(Dodecyloxy)ethanol, predicted surface tension is approximately 30.0–31.0 dyne/cm, while the C10 homolog exhibits higher values (~33–35 dyne/cm) due to weaker hydrophobic driving force for interfacial adsorption [1]. The C11 compound's surface tension falls within a range that balances effective wetting with manageable foam generation—a property valued in industrial cleaning, agrochemical adjuvants, and coating formulations where excessive foaming is undesirable but surface activity must be maintained [1].

Interfacial Phenomena Surfactant Adsorption Wetting and Spreading

Higher Boiling Point and Thermal Stability of C11 Homolog Enables High-Temperature Industrial Processing

2-(Undecyloxy)ethanol exhibits a predicted boiling point of 289.7 ± 8.0 °C at 760 mmHg, with a flash point of 72.8 ± 6.3 °C . This thermal profile exceeds that of shorter-chain homologs such as 2-(Decyloxy)ethanol (predicted boiling point ~270–280 °C) and approaches but remains slightly lower than that of 2-(Dodecyloxy)ethanol (predicted boiling point ~304 °C at 760 mmHg) . The C11 compound's intermediate boiling point provides a practical thermal window for reactions and processes conducted at elevated temperatures (e.g., ethoxylation to produce Undeceth-n surfactants, high-temperature esterifications, or solvent-based extractions) while maintaining a lower vapor pressure than C10 homologs (predicted vapor pressure 0.0 ± 1.4 mmHg at 25°C) . This reduced volatility relative to C10 analogs minimizes evaporative losses during processing and storage, improving material yield and reducing volatile organic compound (VOC) emissions [1].

Thermal Stability Industrial Processing High-Temperature Synthesis

Conserved Pheromone Activity Across Monochamus Genus with Demonstrated Species Specificity Not Replicated by Structural Analogs

2-(Undecyloxy)ethanol (monochamol) has been identified as the conserved male-produced aggregation-sex pheromone or putative pheromone attractant for at least 15 species within the genus Monochamus (Coleoptera: Cerambycidae), including M. alternatus, M. saltuarius, M. galloprovincialis, M. scutellatus, M. notatus, M. carolinensis, M. titillator, and M. maculosus [1]. This broad yet genus-specific activity profile is not shared by C10 or C12 chain-length analogs. Field and laboratory studies demonstrate that while M. saltuarius responds to C10 and C12 analogs in combination with host volatiles, the response is quantitatively lower than to the C11 compound [2]. Furthermore, the addition of C10 or C12 analogs to monochamol-baited traps does not enhance attraction, indicating that the olfactory receptors of target Monochamus species are finely tuned to the precise C11 chain length [2]. This chain-length specificity underscores the irreplaceability of the C11 homolog for pheromone-based pest monitoring and mass trapping applications targeting Monochamus species, which are globally significant vectors of the pine wood nematode (Bursaphelenchus xylophilus) responsible for pine wilt disease [3].

Chemical Ecology Semiochemistry Integrated Pest Management

Procurement-Optimized Application Scenarios for 2-(Undecyloxy)ethanol Based on Quantified Differentiation


Synthesis of Monochamol-Based Pheromone Lures for Monochamus Species Monitoring and Mass Trapping in Pine Wilt Disease Management

Procure 2-(Undecyloxy)ethanol as the active pheromone component for trap lures targeting Monochamus alternatus, M. saltuarius, M. galloprovincialis, and related pine sawyer beetle species. Field-validated at 700 mg per trap for optimal M. alternatus attraction, monochamol demonstrates significantly higher capture rates than C10 or C12 alkyl chain analogs when deployed with host plant volatiles (α-pinene and ethanol) [1]. This compound is the only homolog with confirmed aggregation-sex pheromone activity across ≥15 Monochamus species, making it essential for integrated pest management programs where cross-species detection is required [2]. Substitution with adjacent chain-length analogs will result in suboptimal trap performance and compromised early warning system sensitivity [3].

Precursor for Undeceth-n Nonionic Surfactant Synthesis with Optimized CMC-HLB Balance for Medium-Polarity Emulsion Systems

Utilize 2-(Undecyloxy)ethanol as the hydrophobic precursor for ethoxylation reactions to produce Undeceth-n (polyethylene glycol undecyl ether) nonionic surfactants. The C11 chain length yields a calculated HLB of approximately 4.5–5.5, which is optimally positioned between C10 (HLB ~5.5–6.5) and C12 (HLB ~3.5–4.5) homologs, providing balanced emulsification for medium-chain triglycerides and mineral oil-based formulations without requiring co-surfactants [1]. The predicted CMC range of ~69–83 μM (versus 27.5 μM for C12E1) ensures adequate monomer availability for rapid interfacial adsorption in dynamic wetting applications [2]. This intermediate chain length reduces formulation complexity and raw material count in cosmetic, agrochemical, and industrial cleaning formulations [3].

High-Temperature Reaction Medium and Solvent for Industrial Surfactant Synthesis and Esterification Processes

Deploy 2-(Undecyloxy)ethanol as a high-boiling reaction solvent or intermediate in processes conducted at elevated temperatures. With a predicted boiling point of 289.7 ± 8.0 °C and vapor pressure of 0.0 ± 1.4 mmHg at 25°C, this compound offers approximately 10–20 °C higher thermal operating window than C10 homologs while maintaining lower volatility than C10 analogs [1]. This thermal stability reduces solvent loss through evaporation during ethoxylation reactions to produce higher Undeceth-n derivatives and during high-temperature esterifications, improving process yield and reducing VOC emissions relative to shorter-chain alternatives [2]. The flash point of 72.8 ± 6.3 °C also provides manageable flammability characteristics for industrial handling [3].

Research-Grade Standard for Structure-Activity Relationship Studies in Cerambycid Pheromone Chemical Ecology

Acquire high-purity (≥98.0%) 2-(Undecyloxy)ethanol as a reference standard for investigating chain-length specificity in cerambycid beetle olfactory receptor systems. Comparative bioassays with C10 and C12 analogs reveal that M. saltuarius exhibits high sensitivity specifically to the C11 chain length, and that C10 or C12 analogs neither replicate the full attractant response nor synergize with monochamol when added to traps [1]. This compound is essential for research programs studying the molecular basis of pheromone recognition in Monochamus species, the evolution of semiochemical communication in Lamiinae, and the development of species-specific attractants for invasive pest monitoring [2]. Structural analogs with different chain lengths cannot serve as valid experimental controls for studies requiring the native pheromone component [3].

Quote Request

Request a Quote for 2-(Undecyloxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.